4,5,6,7-Tetrahydrobenzo[d]oxazole-2-carboxylic acid
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Overview
Description
4,5,6,7-Tetrahydrobenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that features a fused benzene and oxazole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydrobenzo[d]oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with diethyl oxalate to form the oxazole ring, followed by hydrogenation to introduce the tetrahydrobenzene moiety .
Industrial Production Methods: Industrial production methods often employ catalytic hydrogenation and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also a focus to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydrobenzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can further modify the tetrahydrobenzene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is frequently employed.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
4,5,6,7-Tetrahydrobenzo[d]oxazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrobenzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are involved in the phosphorylation of tumor suppressor proteins. This inhibition can prevent the deactivation of these proteins, thereby exerting anticancer effects .
Comparison with Similar Compounds
Isoxazole Derivatives: These compounds share a similar oxazole ring structure but differ in their substitution patterns and biological activities.
Thiazole Derivatives: Thiazoles have a sulfur atom in place of the oxygen atom in oxazoles, leading to different chemical properties and applications.
Oxazole Derivatives: These compounds have a similar core structure but can vary significantly in their functional groups and resulting activities.
Uniqueness: 4,5,6,7-Tetrahydrobenzo[d]oxazole-2-carboxylic acid is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H9NO3 |
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Molecular Weight |
167.16 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H2,(H,10,11) |
InChI Key |
IJYTWIIRLYCPMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(O2)C(=O)O |
Origin of Product |
United States |
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